5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole
Description
Properties
Molecular Formula |
C5H9N3S |
|---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
(2-methyl-1,3-thiazol-5-yl)methylhydrazine |
InChI |
InChI=1S/C5H9N3S/c1-4-7-2-5(9-4)3-8-6/h2,8H,3,6H2,1H3 |
InChI Key |
CPVGNJSRFGBKMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole typically involves the reaction of 2-methylthiazole with hydrazine derivatives. One common method includes the following steps:
Starting Materials: 2-methylthiazole and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: The 2-methylthiazole is dissolved in the solvent, and hydrazine hydrate is added dropwise. The mixture is heated under reflux for several hours, allowing the hydrazinylmethyl group to attach to the thiazole ring.
Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by recrystallization to obtain pure 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole.
Industrial Production Methods
In an industrial setting, the production of 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydrazinylmethyl group undergoes substitution with electrophilic reagents.
Mechanistic Insight :
-
Alkylation proceeds via SN2 mechanism, with the hydrazine nitrogen attacking the alkyl halide.
-
Acylation involves nucleophilic attack on the carbonyl carbon of acid chlorides, forming stable hydrazides .
Condensation Reactions
The hydrazine moiety reacts with carbonyl compounds to form hydrazones.
Example :
Condensation with 2,4-dinitrophenylhydrazine yields (Z)-3-substituted-2-hydrazinylidene derivatives (78–99% yield) .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles.
Mechanism :
-
Oxidative cyclization with SeO₂ involves dehydrogenation and intramolecular C–N bond formation (Scheme 22A in ).
-
CAN acts as a dual oxidant and Lewis acid, facilitating hydrazone cyclization .
Oxidation and Reduction
The thiazole ring and hydrazine group exhibit redox activity.
| Reaction | Reagents | Products | Notes |
|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 50°C | Thiazole sulfoxide derivatives | Selective S-oxidation |
| Reduction | LiAlH₄, THF, 0°C to RT | 5-(Aminomethyl)-2-methylthiazole | Ester-to-amine conversion |
Caution : Overoxidation with strong agents (e.g., KMnO₄) may degrade the thiazole ring .
Coordination Chemistry
The hydrazine group acts as a ligand for transition metals.
Example :
Cu(II) complexes catalyze Huisgen cycloaddition to form 1,2,3-triazoles (70–98% yield) .
Biological Activity Correlations
Derivatives of 5-(hydrazinylmethyl)-2-methylthiazole show:
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazole ring with a hydrazinyl substitution at the 5-position. This specific modification enhances its reactivity and biological activity compared to other thiazoles, making it a subject of interest in drug development. The thiazole moiety is known for its versatility in medicinal chemistry, contributing to the compound's potential applications in therapeutic interventions.
Anticancer Activity
Numerous studies have investigated the anticancer properties of 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole and its derivatives. The compound has shown promise in inducing apoptosis in various cancer cell lines, including breast cancer cells. For instance, research indicates that thiazole derivatives can lead to cell cycle arrest at the G1 phase and induce mitochondrial depolarization, which are critical mechanisms in cancer therapy .
Case Study:
- A study demonstrated that derivatives of 2-(2-hydrazinyl)-1,3-thiazoles exhibited significant antitumor activity by inhibiting cell proliferation in vitro and inducing apoptosis .
Antimicrobial Properties
The antimicrobial efficacy of 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole has also been explored. Studies have shown that compounds within this class possess substantial antibacterial activity against various pathogens. The minimum inhibitory concentrations (MICs) for these compounds indicate strong potential for treating bacterial infections.
Data Table: Antimicrobial Activity
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole | Staphylococcus aureus | <10 |
| Escherichia coli | <15 | |
| Bacillus subtilis | <12 |
Anticonvulsant Activity
Another significant application of 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole involves its anticonvulsant properties. Research has indicated that certain thiazole derivatives can provide protection against seizures in animal models, suggesting their potential use in treating epilepsy.
Case Study:
- In a picrotoxin-induced convulsion model, compounds related to this thiazole exhibited protective effects, indicating their utility as anticonvulsants .
Structural Analogues and Related Compounds
The structural characteristics of 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole allow for the synthesis of various analogues that may enhance its therapeutic efficacy. For example:
| Compound Name | Unique Features |
|---|---|
| 4-(2-Chloroethyl)-2-methyl-1,3-thiazole | Known for potential antitumor properties |
| 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole | Explored for antifungal activity |
| Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate | Exhibits diverse biological activities |
These analogues demonstrate how modifications to the thiazole framework can lead to enhanced biological activities across various therapeutic areas .
Mechanism of Action
The mechanism of action of 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs of 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole, emphasizing substituent variations and associated activities:
Physicochemical Properties
Biological Activity
5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole is a thiazole derivative notable for its hydrazinylmethyl substitution at the 5-position of the thiazole ring. This structural feature enhances its reactivity and potential biological activity, making it a compound of interest in medicinal chemistry. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The molecular formula of 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole is C₇H₈N₂S, with a molecular weight of approximately 179.67 g/mol. The thiazole ring structure, which includes both sulfur and nitrogen atoms, contributes to the compound's unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole can inhibit the growth of various pathogens, including bacteria and fungi. A related study identified two novel thiazole derivatives that displayed promising inhibitory activity against Candida albicans, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antifungal agents like fluconazole .
Anticancer Activity
The anticancer potential of thiazole derivatives is well-documented. Compounds structurally related to 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, a study highlighted the efficacy of thiazoles in activating p53 pathways in colorectal cancer cells, suggesting that similar mechanisms may be explored for 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole .
The biological activity of 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole can be attributed to its interaction with specific molecular targets within cells. The hydrazinyl group may enhance binding affinity to enzymes or receptors involved in critical biochemical pathways. Interaction studies often focus on its binding affinity to enzymes such as lanosterol C14α-demethylase in fungal species .
Case Studies
Several studies have documented the biological activities of thiazole derivatives:
- Anticancer Study : A compound similar to 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole was tested against various cancer cell lines. It exhibited selective cytotoxicity with IC50 values significantly lower than conventional chemotherapeutics like doxorubicin .
- Antifungal Study : In vitro tests demonstrated that certain thiazoles showed substantial antifungal activity against Candida albicans, with MIC values indicating greater efficacy compared to established antifungal treatments .
Q & A
Q. Critical Parameters for Optimization :
- Catalyst Selection : Copper(I) iodide or palladium catalysts enhance coupling reactions (e.g., for aryl substitutions) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity, while ethanol minimizes side reactions .
- Reaction Time : Extended reflux durations (8–12 hours) are required for complete cyclization but must balance against thermal decomposition risks .
Basic: Which spectroscopic and analytical methods validate the structure and purity of this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) :
- Infrared (IR) Spectroscopy : Stretching vibrations at 3300–3400 cm⁻¹ (N-H of hydrazine), 1600–1650 cm⁻¹ (C=N thiazole), and 690–710 cm⁻¹ (C-S) .
- Elemental Analysis : Confirms %C, %H, %N, and %S within ±0.3% of theoretical values .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z corresponding to C₆H₁₀N₄S (e.g., m/z 170.06) .
Advanced: How does the hydrazinylmethyl substituent influence the compound’s reactivity in derivatization?
Answer:
The hydrazinylmethyl group (-CH₂-NH-NH₂) introduces two reactive sites:
- Nucleophilic Hydrazine : Participates in Schiff base formation with aldehydes/ketones (e.g., condensation with 4-fluorobenzaldehyde to form hydrazones) .
- Electrophilic Methyl Group : Susceptible to alkylation or acylation. For example, reaction with bromoacetophenone yields N-alkylated derivatives .
Q. Challenges :
- Oxidation Sensitivity : Hydrazine groups oxidize readily; reactions require inert atmospheres (N₂/Ar) .
- Steric Hindrance : Bulky substituents on the thiazole ring may limit access to the hydrazine moiety, necessitating microwave-assisted synthesis for faster kinetics .
Advanced: What computational strategies predict binding interactions with biological targets?
Answer:
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., α-glucosidase). The thiazole ring often anchors in hydrophobic pockets, while the hydrazine group forms hydrogen bonds with catalytic residues .
- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 50–100 ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (ΔG ≤ -7.0 kcal/mol) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against microbial targets .
Case Study : Docking of analogous thiazole-triazole hybrids (e.g., compound 9c ) into α-glucosidase (PDB: 2ZE0) showed binding energies of -9.2 kcal/mol, driven by π-π stacking with Tyr299 and hydrogen bonds with Asp349 .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies in bioactivity (e.g., varying IC₅₀ values for antimicrobial activity) arise from:
Q. Mitigation Strategies :
- Standardized Protocols : Follow CLSI guidelines for antimicrobial testing .
- Control Experiments : Include positive controls (e.g., ciprofloxacin for bacteria) and solvent-only blanks .
Basic: What are common synthetic byproducts, and how are they characterized?
Answer:
- Byproducts :
- Purification Methods :
Advanced: What modifications enhance pharmacological activity without destabilizing the thiazole core?
Answer:
- Electron-Withdrawing Groups : Fluorine or nitro substituents at the 4-position increase metabolic stability and antimicrobial potency (e.g., 4-F derivative showed MIC = 8 µg/mL vs. S. aureus) .
- Heterocycle Fusion : Attaching 1,2,4-triazole or 1,3,4-thiadiazole moieties via methylene linkers improves solubility and kinase inhibition (e.g., IC₅₀ = 1.2 µM vs. EGFR) .
- Prodrug Strategies : Esterification of the hydrazine group (e.g., acetyl protection) enhances oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
